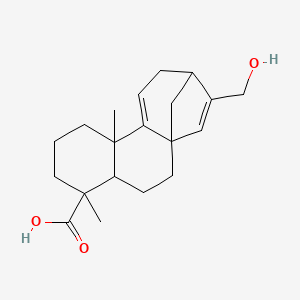

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Beschreibung

BenchChem offers high-quality ent-17-Hydroxykaura-9(11),15-dien-19-oic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ent-17-Hydroxykaura-9(11),15-dien-19-oic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJHHWUTSBRYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Source and Bioactivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane diterpenoid with promising biological activities. The primary natural source of this compound is identified as the plant Wedelia trilobata. This document details the isolation of the compound from its natural source, summarizes its known biological activities with available quantitative data, and presents detailed experimental protocols for the assessment of these activities. Furthermore, a putative biosynthetic pathway and a hypothetical signaling pathway are illustrated to provide a deeper understanding of its molecular context. All quantitative data are presented in structured tables, and key experimental workflows and pathways are visualized using Graphviz diagrams to facilitate comprehension for researchers and professionals in drug development.

Natural Source and Isolation

The principal natural source of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is the flowering plant Wedelia trilobata (L.) Hitchc., a member of the Asteraceae family.[1][2][3][4][5] This plant is known to produce a variety of bioactive secondary metabolites, including a range of ent-kaurane diterpenoids.[1][2]

Isolation Protocol from Wedelia trilobata

The following protocol is a synthesized methodology based on the general procedures described for the isolation of kaurane diterpenoids from Wedelia trilobata.[1][4]

Experimental Workflow: Isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Caption: Workflow for the isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

Methodology:

-

Plant Material and Extraction: The dried and powdered whole plant of Wedelia trilobata is subjected to extraction with 95% ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which typically contains the diterpenoids, is collected.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed using a gradient of petroleum ether and acetone.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Purification: The fractions containing the target compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

Note: While a specific yield for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is not explicitly reported in the literature, the isolation of several milligrams of related kaurane diterpenoids from kilogram quantities of the plant material has been described.[4]

Biological Activity and Quantitative Data

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid has demonstrated notable biological activities, particularly antifungal and cytotoxic effects.

Antifungal Activity

The compound has been evaluated for its antifungal properties against various fungal strains.

| Biological Activity | Test Organism | Quantitative Metric | Result |

| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL |

Table 1: Antifungal activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

Cytotoxic Activity

While extensive data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is limited, studies on structurally similar ent-kaurane diterpenoids provide insights into its potential cytotoxic effects against cancer cell lines.

| Compound | Cell Line | Cancer Type | Quantitative Metric | Result |

| ent-17-Hydroxykaur-15-en-19-oic acid (structurally similar) | LNCaP | Prostate Cancer | IC₅₀ | 17.63 µg/mL |

Table 2: Cytotoxicity data for a structurally related ent-kaurane diterpenoid.[2]

Experimental Protocols

Antifungal Activity Assay (Broth Microdilution Method)

Experimental Workflow: MIC Determination

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Test Compound: A stock solution of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: The fungal strain (Monilia albicans) is cultured on a suitable agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of approximately 10⁶ colony-forming units (CFU)/mL.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is incubated at an optimal temperature for fungal growth for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

Experimental Workflow: MTT Assay for Cytotoxicity

References

The Discovery of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid in Wedelia trilobata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the ent-kaurane diterpenoid, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, from the plant Wedelia trilobata. This document details the experimental protocols, quantitative data, and potential biological significance of this natural product, serving as a foundational resource for further research and development.

Introduction

Wedelia trilobata (L.), a plant recognized for its use in traditional medicine, is a rich source of bioactive secondary metabolites.[1][2] Among these are ent-kaurane diterpenoids, a class of compounds that has garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[3] One such diterpenoid isolated from this plant is ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.[4][5] This guide synthesizes the available scientific data on its discovery and characterization.

Isolation and Purification

The isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid from Wedelia trilobata is a multi-step process involving extraction and chromatography. The following protocol is based on methodologies reported for the isolation of ent-kaurane diterpenoids from this plant.[5]

Experimental Protocol: Isolation

-

Plant Material Collection and Preparation: Aerial parts of Wedelia trilobata are collected, identified, and air-dried. The dried plant material is then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of petroleum ether-acetone can be used.[5]

-

Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are combined and further purified. This may involve repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[5]

Structure Elucidation

The determination of the chemical structure of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid was accomplished through extensive spectroscopic analysis.[5]

Spectroscopic Data

The structural confirmation of the isolated compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Data Type | Observations for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid * | Reference |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to olefinic protons, a hydroxymethylene group, and methyl groups characteristic of an ent-kaurane skeleton. | [5] |

| ¹³C NMR | Chemical Shifts (δ) | Twenty carbon signals, including those for a carboxylic acid, double bonds, and a hydroxylated carbon. The chemical shifts of the methyl group at C-4 help determine its β-orientation. | [5] |

| 2D NMR | Correlations | HMBC correlations confirm the connectivity of the carbon skeleton, including the placement of the hydroxyl group and the double bonds. | [5] |

| MS | Molecular Ion Peak | Provides the molecular weight of the compound, which is used to determine the molecular formula. | [5] |

Note: For detailed, specific chemical shift values, refer to the primary literature.[5]

Biological Activity

While research on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is still in its early stages, preliminary studies and data from structurally similar compounds suggest potential therapeutic applications.[1]

Antifungal Activity

The primary biological activity reported for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is its antifungal property.[1]

| Biological Activity | Test Organism | Quantitative Metric | Result | Reference |

| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [1] |

Cytotoxic Activity

While extensive cytotoxic data for this specific compound is not widely published, a structurally related compound, ent-17-Hydroxykaur-15-en-19-oic acid, has demonstrated cytotoxic activity against human cancer cell lines.[6][7] This suggests that ent-17-Hydroxykaura-9(11),15-dien-19-oic acid may also possess cytotoxic properties worthy of investigation.

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | [6] |

| ent-kaur-16-en-19-oic acid | 22Rv1 | Prostate | 5.03 | [6] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the in vitro cytotoxicity of a compound using the MTT assay, a widely used colorimetric method.[7]

-

Cell Seeding: Plate human cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ent-17-Hydroxykaura-9(11),15-dien-19-oic acid) dissolved in a suitable solvent like DMSO. Ensure the final solvent concentration is non-toxic to the cells.

-

Incubation: Incubate the treated cells for a specified period, typically 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Potential Signaling Pathways

Specific signaling pathways for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid have not yet been fully elucidated. However, based on studies of structurally similar ent-kaurane diterpenoids, a plausible mechanism of action for its potential cytotoxic effects could involve the induction of apoptosis.[3] Key pathways that are often modulated by this class of compounds include the intrinsic (mitochondrial) apoptosis pathway and the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[3]

Conclusion and Future Directions

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid from Wedelia trilobata with documented antifungal activity.[1] While research into its full biological potential is ongoing, its structural similarity to other bioactive ent-kaurane diterpenoids suggests it may possess a broader range of pharmacological properties, including cytotoxic effects.[3]

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating its activity against a wider range of microbial strains and a diverse panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

-

Synthesis and Analogue Development: Exploring synthetic routes to produce the compound in larger quantities and creating analogues to improve potency and selectivity.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their exploration of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid as a potential therapeutic agent.

References

An In-depth Technical Guide on the Chemical Properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1] It has been isolated from Wedelia trilobata, a plant with a history of use in traditional medicine.[1] Diterpenoids of this class have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the core chemical properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, its known biological activities, and detailed experimental protocols for its analysis.

Chemical Properties

A summary of the known and predicted chemical properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is presented below. It is important to note that while spectroscopic data are available, experimental values for some physical properties of this specific compound are not readily found in the current literature. In such instances, predicted values from computational models are provided for estimation purposes.[1]

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₃ | [1] |

| Molecular Weight | 316.43 g/mol | [1] |

| Physical State | Solid (Predicted) | General knowledge of similar compounds[1] |

| Melting Point | Not Experimentally Determined | N/A |

| Boiling Point | 496.8 ± 45.0 °C (Predicted) | [1] |

| pKa (acidic) | 4.57 ± 0.70 (Predicted) | [1] |

| Solubility | Soluble in DMSO (Predicted) | [1] |

Spectroscopic Data

Accurate spectroscopic data is crucial for the unambiguous structure elucidation of natural products. The following tables summarize the reported ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [2]

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 40.8 |

| 2 | 19.2 |

| 3 | 37.9 |

| 4 | 43.8 |

| 5 | 56.9 |

| 6 | 21.8 |

| 7 | 37.9 |

| 8 | 45.9 |

| 9 | 157.2 |

| 10 | 38.1 |

| 11 | 113.5 |

| 12 | 31.8 |

| 13 | 38.8 |

| 14 | 28.5 |

| 15 | Not Reported |

| 16 | Not Reported |

| 17 | Not Reported |

| 18 | Not Reported |

| 19 | Not Reported |

| 20 | Not Reported |

¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [2]

(Specific proton assignments and coupling constants are not fully detailed in the available search results and would require access to the primary literature for a complete table.)

Biological Activity

Antifungal Activity

The primary reported biological activity for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is its antifungal property. The available quantitative data is summarized in the table below.

| Biological Activity | Test Organism | Quantitative Metric | Result |

| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL |

Cytotoxic Activity

While specific cytotoxic data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is not extensively published, the structurally similar compound, ent-17-hydroxykaur-15-en-19-oic acid, has demonstrated cytotoxic effects against various human cancer cell lines.[1] This suggests that ent-17-Hydroxykaura-9(11),15-dien-19-oic acid may possess similar properties and warrants further investigation.

Cytotoxicity of the related compound ent-17-Hydroxykaur-15-en-19-oic acid [1]

| Cell Line | Cancer Type | IC₅₀ |

| LNCaP | Prostate Cancer | 17.63 µg/mL |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments related to the characterization and bioactivity testing of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

NMR Spectroscopy[2]

-

Instrument : Bruker AV-400 or equivalent NMR spectrometer.

-

Solvent : Deuterochloroform (CDCl₃) or deuteropyridine (C₅D₅N).

-

Temperature : 25 °C.

-

Internal Standard : Tetramethylsilane (TMS).

-

¹H NMR : 400 MHz.

-

¹³C NMR : 100 MHz.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Test Organism : The fungal or bacterial strain of interest (e.g., Monilia albicans).

-

Inoculum Preparation : Culture the microorganism on a suitable medium to obtain a fresh microbial suspension. Dilute the suspension with sterile saline to a standardized concentration (e.g., approximately 10⁶ colony-forming units (CFU)/mL).

-

Compound Preparation : Dissolve ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in dimethyl sulfoxide (DMSO) to create a stock solution. Perform serial twofold dilutions of the stock solution in a 96-well microplate containing the appropriate broth medium.

-

Inoculation : Add the standardized microbial suspension to each well of the microplate.

-

Incubation : Incubate the microplate under conditions suitable for the growth of the test organism (e.g., specific temperature and time).

-

Data Analysis : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding : Seed adherent cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment : Prepare serial dilutions of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in complete cell culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Incubation : Incubate the cells for a specified period (e.g., 48 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.

-

Solubilization : Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by ent-17-Hydroxykaura-9(11),15-dien-19-oic acid have not been fully elucidated, studies on structurally similar ent-kaurane diterpenoids suggest that they may exert their cytotoxic effects through the modulation of key cellular signaling pathways such as the NF-κB pathway.[1][2]

Caption: Hypothetical modulation of the NF-κB signaling pathway.

The diagram above illustrates a plausible mechanism where the compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and preventing the expression of pro-survival and inflammatory genes.

References

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid molecular structure

An In-depth Technical Guide on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential biological activities of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ent-kaurane diterpenoids.

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1] It has been isolated from Wedelia trilobata, a plant used in traditional medicine.[1][2][3][4] Diterpenoids of this class are of significant scientific interest due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[1] While extensive research on this specific molecule is still emerging, studies on structurally similar compounds provide valuable insights into its potential mechanisms of action and therapeutic applications.[1]

Molecular Structure and Chemical Properties

The molecular structure of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is characterized by a tetracyclic kaurane skeleton with hydroxyl and carboxylic acid functional groups.

Table 1: Chemical and Physical Properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₃ | [1][5] |

| Molecular Weight | 316.43 g/mol | [1][2] |

| CAS Number | 1588516-88-4 | [6] |

| IUPAC Name | (1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadeca-10,14-diene-5-carboxylic acid | [5] |

| Physical State | Solid (Predicted) | [1] |

| Boiling Point | 496.8 ± 45.0 °C (Predicted) | [1] |

| pKa (acidic) | 4.57 ± 0.70 (Predicted) | [1] |

| Solubility | Soluble in DMSO (Predicted) | [1] |

| Purity | HPLC ≥97.5% | [6] |

Note: Some properties are predicted based on computational models of structurally similar compounds due to limited experimental data for this specific molecule.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the characterization of natural products like ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube.

-

Apparatus: A digital melting point apparatus with a heating block is utilized.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

A preliminary rapid heating can be performed to determine an approximate melting point.

-

Subsequently, a slower heating ramp (e.g., 1-2 °C per minute) is used near the approximate melting point to allow for accurate observation of the temperature range over which the solid melts.[1]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

-

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of the carboxylic acid group in the molecule, which influences its physiological behavior.

-

Method: Potentiometric titration is a standard method for pKa determination.

-

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).

-

A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

A pH meter is used to monitor the pH of the solution as the titrant is added incrementally.

-

The equivalence point of the titration is determined from the resulting titration curve.

-

The pKa is calculated as the pH at the half-equivalence point.

-

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid have not been fully elucidated, research on analogous ent-kaurane diterpenoids suggests potential cytotoxic and pro-apoptotic effects on cancer cells.[1] A plausible mechanism of action, based on these related compounds, involves the modulation of key cellular signaling pathways.[1]

Caption: Hypothetical signaling pathway of action.

Proposed Experimental Workflow for Cytotoxicity Investigation

Based on the activities of related compounds, a hypothetical workflow can be proposed to investigate the cytotoxic mechanism of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

Caption: Experimental workflow for investigating cytotoxicity.

Conclusion

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid represents a promising natural product for further investigation.[1] While a complete experimental physicochemical profile is not yet available, this guide provides foundational chemical information and standardized protocols for its study. The cytotoxic effects observed in structurally related compounds suggest that this molecule is a strong candidate for further research to elucidate its precise mechanism of action and to evaluate its potential as a lead compound in drug discovery, particularly in the field of oncology.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | TargetMol [targetmol.com]

- 3. ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | Benchchem [benchchem.com]

- 6. acebiolab.com [acebiolab.com]

A Comprehensive Technical Guide to the Spectroscopic and Biological Data of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1] This compound has been isolated from Wedelia trilobata, a plant with a history of use in traditional medicine.[1] Diterpenoids of the ent-kaurane class have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the available spectroscopic data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, detailed experimental protocols, and an exploration of its potential biological activities and associated signaling pathways.

Spectroscopic Data

The structural elucidation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is primarily based on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide the foundational spectroscopic signature for the identification and structural confirmation of this diterpenoid.

Table 1: ¹H NMR Spectroscopic Data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 11 | 5.38 | t | 3.7 |

| 15 | 5.89 | dd | 9.8, 6.2 |

| 16 | 6.13 | d | 9.8 |

| 17 | 4.17 | s | |

| 20 | 1.19 | s |

Note: Data presented here is a selection of key proton signals. A complete assignment would require 2D NMR analysis.

Table 2: ¹³C NMR Spectroscopic Data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 40.8 |

| 2 | 19.2 |

| 3 | 37.9 |

| 4 | 43.8 |

| 5 | 56.9 |

| 6 | 21.8 |

| 7 | 37.9 |

| 8 | 45.9 |

| 9 | 157.2 |

| 10 | 38.1 |

| 11 | 113.5 |

| 12 | 31.8 |

| 13 | 38.8 |

| 14 | 28.5 |

| 15 | 130.0 |

| 16 | 130.0 |

| 17 | 65.0 |

| 18 | 29.0 |

| 19 | 182.5 |

| 20 | 15.6 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₃ |

| Molecular Weight | 316.43 g/mol |

| Expected [M-H]⁻ | 315.42 m/z |

Infrared (IR) Spectroscopy

Specific experimental IR data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is not detailed in the available literature. However, characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| O-H (Alcohol) | 3500-3200 (broad) |

| C=O (Carboxylic Acid) | 1725-1700 |

| C=C (Alkene) | 1680-1640 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data and the assessment of biological activity for ent-kaurane diterpenoids.

NMR Spectroscopy Protocol

-

Instrument : Bruker AV-400 NMR spectrometer or equivalent.[2]

-

Solvent : Deuterated chloroform (CDCl₃) or deuterated pyridine (C₅D₅N).[2]

-

Temperature : 25 °C.[2]

-

Internal Standard : Tetramethylsilane (TMS).[2]

-

¹H NMR : 400 MHz.[2]

-

¹³C NMR : 100 MHz.[2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column : C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient : 70% A to 30% A over 20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm.

-

Injection Volume : 10 µL.

Mass Spectrometry (Electrospray Ionization - Time-of-Flight)

-

Ionization Mode : Negative Electrospray Ionization (ESI).

-

Sample Preparation : 1-10 µg/mL solution in methanol or acetonitrile.

-

Capillary Voltage : 3.5 kV.

-

Drying Gas Flow : 8 L/min.

-

Drying Gas Temperature : 300°C.

-

Mass Range : m/z 100-1000.

Biological Activity and Signaling Pathways

ent-kaurane diterpenoids are known to exhibit a range of biological activities. While extensive research on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is still emerging, preliminary studies and data from related compounds suggest potential cytotoxic and antifungal properties.

Cytotoxicity

A structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, has shown cytotoxic activity against human prostate cancer cell lines.[3]

Table 5: Cytotoxicity Data for a Structurally Related Compound

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 |

Antifungal Activity

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid has been reported to exhibit weak antifungal activity.

Putative Signaling Pathway: Inhibition of NF-κB

A plausible mechanism of action for the anti-inflammatory and cytotoxic effects of ent-kaurane diterpenoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a key regulator of inflammation, cell survival, and proliferation.

Below is a diagram illustrating the hypothetical inhibition of the NF-κB signaling pathway by an ent-kaurane diterpenoid.

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.

Experimental Workflow: Cytotoxicity Assay

A common method to determine the cytotoxic activity of a compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for Determining Cytotoxicity using the MTT Assay.

References

Unveiling the Biological Potential of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 26, 2025 – This technical guide offers a comprehensive overview of the biological activities of the natural product ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a diterpenoid of the ent-kaurane class. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource on the existing quantitative data, detailed experimental protocols, and putative mechanisms of action.

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring compound isolated from Wedelia trilobata.[1][2][3][4] While research on this specific molecule is still in its early stages, this guide synthesizes the available information to highlight its potential for further investigation.

Quantitative Biological Activity Data

To date, the primary reported biological activity for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is its antifungal property.[2] Due to the limited availability of extensive research on this specific compound, quantitative data on other biological activities is not yet well-documented in publicly available literature.[5][6] For comparative purposes and to guide future research, this guide also includes cytotoxicity data for structurally similar ent-kaurane diterpenoids.

Table 1: Antifungal Activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

| Biological Activity | Test Organism | Quantitative Metric | Result | Reference |

| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [2] |

Table 2: Comparative Cytotoxicity Data of Structurally Related ent-Kaurane Diterpenoids

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | [5] |

| ent-kaur-16-en-19-oic acid | 22Rv1 | Prostate | 5.03 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the key experimental protocols used to assess the biological activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and related compounds.

Antifungal Activity Assay (Broth Microdilution Method)

The antifungal activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid was determined using a broth microdilution method.[2]

-

Test Organism: Monilia albicans.[2]

-

Inoculum Preparation: The fungal strain is cultured on a suitable medium to obtain a fresh microbial suspension. This suspension is then diluted with sterile saline to a concentration of approximately 10^6 colony-forming units (CFU)/mL.[2]

-

Assay Procedure:

-

The compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2]

-

Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

The prepared fungal inoculum is added to each well.

-

The plate is incubated under appropriate conditions for fungal growth.

-

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of related ent-kaurane diterpenoids have been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5] This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[1]

-

Cell Lines and Culture: Human cancer cell lines (e.g., LNCaP, 22Rv1) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[1][6]

-

Compound Treatment: The following day, the cells are treated with various concentrations of the test compound.[5]

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).[5]

-

MTT Addition and Formazan Solubilization:

-

Data Analysis:

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[5]

-

The percentage of cell viability is calculated relative to untreated control cells.[5]

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.[5]

-

Mandatory Visualizations

Experimental and Logical Workflows

To provide a clear visual representation of the processes involved in evaluating the biological activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, the following diagrams have been generated.

References

Unveiling the Therapeutic Potential of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, which has been isolated from Wedelia trilobata.[1] This plant is recognized for producing a variety of bioactive secondary metabolites.[1] The ent-kaurane diterpenoids are a significant class of natural products that have garnered considerable scientific interest due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[2]

While research on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is still in its early stages, this technical guide provides a comprehensive overview of the current scientific data.[1][3] It focuses on its known biological activities, potential therapeutic applications inferred from structurally related compounds, detailed experimental methodologies, and putative mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Biological Activity Data

To date, the primary biological activity directly reported for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is its antifungal property.[1] Due to the limited specific data on this compound, quantitative data for a structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, is also presented for comparative and predictive purposes.[3]

Table 1: Antifungal Activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

| Biological Activity | Test Organism | Quantitative Metric | Result | Reference |

| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [1] |

Table 2: Cytotoxic Activity of Structurally Similar ent-Kaurane Diterpenoids

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | [3] |

| Grandiflorenic acid | MCF-7 | Breast | Not specified | [4] |

| Grandiflorenic acid | A549 | Lung | Not specified | [4] |

| Grandiflorenic acid | HuH7.5 | Hepatocellular | Not specified | [4] |

Potential Therapeutic Uses and Putative Mechanisms of Action

Based on the documented activities of the broader ent-kaurane diterpenoid class, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid holds potential in several therapeutic areas.

Antifungal Activity

The demonstrated in vitro activity against Monilia albicans suggests a potential application in treating fungal infections.[1] Further screening against a wider panel of fungal and bacterial pathogens is warranted to define its full antimicrobial spectrum.[1]

Anticancer Activity

Structurally related ent-kaurane diterpenoids have shown promising cytotoxic effects against various cancer cell lines.[2][4] The proposed mechanism for these anticancer properties involves the induction of apoptosis and autophagy.[2][4]

Putative Signaling Pathways in Cancer:

-

Inhibition of the NF-κB Pathway: A plausible mechanism of action is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2] By inhibiting this pathway, ent-kaurane diterpenoids can potentially suppress tumor growth and promote cancer cell death.

-

Induction of the Mitochondrial Apoptosis Pathway: These compounds may induce apoptosis through the intrinsic or mitochondrial pathway.[2] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[5]

Experimental Protocols

The methodologies employed in determining the biological activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and its analogs are crucial for the interpretation and replication of findings.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method was used to determine the antifungal activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.[1]

-

Test Organism: Monilia albicans.

-

Inoculum Preparation: The fungal strain is cultured on a suitable medium to obtain a fresh microbial suspension. The suspension is then diluted with sterile saline to a concentration of approximately 10^6 colony-forming units (CFU)/mL.

-

Assay Procedure:

-

The compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate with a suitable broth medium.

-

The prepared fungal inoculum is added to each well.

-

The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

-

Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Lines and Culture: Adherent human cancer cell lines (e.g., LNCaP, MCF-7, A549) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The compound is dissolved in DMSO to prepare a stock solution, from which serial dilutions are made in the cell culture medium.

-

The cells are treated with various concentrations of the compound and incubated for a period of 24-72 hours.

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

-

Data Analysis:

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.[3]

-

Future Directions

The documented antifungal activity and the inferred anticancer potential of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid provide a solid foundation for further investigation. Future research should prioritize:

-

Broad-spectrum antimicrobial screening: Evaluating the compound against a wider range of pathogenic bacteria and fungi.

-

In vitro cytotoxicity screening: Testing the compound against a diverse panel of human cancer cell lines to identify potential anticancer activity.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its biological effects.

-

In vivo studies: If promising in vitro activity is observed, conducting animal studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of the compound.[6]

-

Investigation of anti-inflammatory potential: Given the known anti-inflammatory properties of other ent-kaurane diterpenoids, exploring the effects of this compound in relevant in vitro and in vivo models of inflammation is a logical next step.

Conclusion

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid represents a promising natural product with documented antifungal activity and significant potential for further therapeutic development, particularly in the area of oncology. While current data is limited, the biological activities of structurally related compounds strongly suggest that this molecule warrants more in-depth investigation. The experimental protocols and putative mechanisms of action outlined in this guide provide a framework for future research aimed at fully characterizing the therapeutic potential of this ent-kaurane diterpenoid.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Grandiflorenic acid from Wedelia trilobata plant induces apoptosis and autophagy cell death in breast adenocarcinoma (MCF7), lung carcinoma (A549), and hepatocellular carcinoma (HuH7.5) cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Disclaimer: The current body of scientific literature on the specific mechanism of action of ent-17-hydroxykaura-9(11),15-dien-19-oic acid is limited. Much of the understanding of its biological activity is extrapolated from studies on structurally similar ent-kaurane diterpenoids. This guide provides a comprehensive overview of the available data for the target compound and contextualizes it with information from related molecules to suggest potential mechanisms and guide future research.

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1][2] It has been isolated from plants such as Wedelia trilobata, which has a history of use in traditional medicine.[2][3][4] The ent-kaurane family of compounds has garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[2] This technical guide synthesizes the current knowledge on the biological activities of ent-17-hydroxykaura-9(11),15-dien-19-oic acid, with a focus on quantitative data, experimental methodologies, and putative signaling pathways.

Quantitative Biological Activity Data

To date, the reported biological activities for ent-17-hydroxykaura-9(11),15-dien-19-oic acid include antifungal and cytotoxic effects. The available quantitative data is summarized below. For comparative purposes, data for the closely related and more extensively studied diterpene, ent-kaur-16-en-19-oic acid, is also included.[5]

Table 1: Antifungal Activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

| Biological Activity | Test Organism | Quantitative Metric | Result | Reference |

| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [1] |

Table 2: Comparative Cytotoxic Activities of ent-Kaurane Diterpenoids

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Laboratory/Study |

| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | Uribe, N. et al. (2006) |

| ent-kaur-16-en-19-oic acid | 22Rv1 | Prostate | 5.03 | Uribe, N. et al. (2006) |

Note: There is a discrepancy in the literature regarding the exact structure of the compound tested for cytotoxicity, with some sources referring to it as ent-17-Hydroxykaur-15-en-19-oic acid.

Experimental Protocols

A detailed understanding of the methodologies used to generate bioactivity data is crucial for interpretation and replication. The following are the experimental protocols from the cited studies.

1. Antimicrobial Activity Assay (Broth Microdilution Method) [1]

-

Test Organisms: Monilia albicans

-

Inoculum Preparation: The fungal strain was cultured on a suitable medium to obtain a fresh microbial suspension. The suspension was then diluted with sterile saline to a concentration of approximately 10^6 colony-forming units (CFU)/mL.

-

Assay Procedure:

-

The compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial twofold dilutions of the compound were prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well was inoculated with the prepared fungal suspension.

-

The plates were incubated under appropriate conditions to allow for fungal growth.

-

The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

-

2. Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Lines and Culture: Human prostate cancer cell lines (e.g., LNCaP, 22Rv1), colon cancer cell lines (e.g., HT29, HCT116, SW480, SW620), and others are commonly used.[5] Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation:

-

Stock Solution: A 10 mM stock solution of the test compound is prepared in DMSO.[6] Sonication may be used to ensure complete dissolution. The stock solution should be stored at -20°C.[6]

-

Working Solutions: On the day of the experiment, serial dilutions of the stock solution are prepared in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6]

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]

-

The cells are then treated with various concentrations of the test compound and incubated for a further 24-72 hours.[6]

-

Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (final concentration 0.5 mg/mL) is added to each well.[6]

-

The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

-

The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6] The plate is shaken for 15 minutes.[6]

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[5]

-

The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves using non-linear regression analysis.

-

Mandatory Visualization

Putative Signaling Pathways

While specific signaling pathways for ent-17-hydroxykaura-9(11),15-dien-19-oic acid have not been elucidated, research on structurally similar ent-kaurane diterpenoids suggests potential mechanisms of action.[2] These compounds have been shown to induce apoptosis and exert cytotoxic effects through the modulation of key cellular signaling pathways, such as the NF-κB and intrinsic apoptosis pathways.[2][6]

A plausible, yet hypothetical, mechanism of action for ent-17-hydroxykaura-9(11),15-dien-19-oic acid, based on related diterpenoids, involves the inhibition of the NF-κB signaling pathway and the induction of the mitochondrial apoptosis pathway.[2][6]

Future Research Directions

The documented antifungal and potential cytotoxic activities of ent-17-hydroxykaura-9(11),15-dien-19-oic acid provide a foundation for further investigation.[1] Given the broad range of biological activities exhibited by the ent-kaurane diterpenoid class, including anti-inflammatory, cytotoxic, and antimicrobial effects, it is plausible that this specific compound possesses other, as yet undiscovered, pharmacological properties.[1]

Future research should focus on:

-

Confirming the cytotoxic activity against a broader panel of cancer cell lines.

-

Investigating its potential anti-inflammatory, antiviral, and other pharmacological effects in relevant in vitro and in vivo models.

-

Elucidating the specific molecular targets and signaling pathways modulated by ent-17-hydroxykaura-9(11),15-dien-19-oic acid to understand its precise mechanism of action.[1]

The information presented in this guide, while based on limited current data, underscores the potential of this natural product as a lead compound for drug discovery and development.[1]

References

Methodological & Application

Application Notes and Protocols for the Isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid from Wedelia trilobata

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class. It has been successfully isolated from Wedelia trilobata, a plant known for its traditional medicinal uses and as a rich source of various bioactive secondary metabolites. Diterpenoids of this class have garnered significant scientific interest due to their potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid from the whole plant material of Wedelia trilobata, based on established phytochemical research.

Data Presentation

The following table summarizes the quantitative data associated with a representative isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and other co-isolated diterpenoids from Wedelia trilobata.

| Compound No. | Compound Name | Starting Plant Material (kg) | Yield (mg) |

| 2 | ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | 10.0 | 3.5 |

| 1 | 3α-tigloyloxypterokaurene L3 | 10.0 | 4.2 |

| 3 | Wedelobatin A | 10.0 | 4.0 |

| 4 | Wedelobatin B | 10.0 | 4.0 |

| 5 | Grandiflorenic acid | 10.0 | 17.5 |

| 12 | 16α-hydroxy-ent-kauran-19-oic acid | 10.0 | 48.0 |

| 13 | ent-kaur-16-en-19-oic acid | 10.0 | 8.0 |

Experimental Protocols

This section details the methodology for the extraction, fractionation, and purification of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid from Wedelia trilobata.

Plant Material Collection and Preparation

-

Collection: Whole plants of Wedelia trilobata were collected from Kunming, Yunnan province, China.

-

Authentication: The plant material was identified by Prof. Xiao-Cheng Yuan at the Kunming Institute of Botany, Chinese Academy of Sciences. A voucher specimen (No. 20100810) has been deposited at the State Key Laboratory of Phytochemistry and Plant Resources in West China, Kunming Institute of Botany, Chinese Academy of Sciences.

-

Preparation: The whole plants were air-dried and powdered.

Extraction

-

The air-dried, powdered whole plants of W. trilobata (10.0 kg) were extracted with 95% ethanol (3 x 50 L) at room temperature.

-

The solvent was evaporated under reduced pressure to yield a crude extract (850 g).

Fractionation

-

The crude extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate.

-

The ethyl acetate-soluble fraction (280 g) was subjected to further chromatographic separation.

Chromatographic Purification

The ethyl acetate fraction was subjected to a multi-step chromatographic procedure to isolate the target compound.

-

Step 1: Silica Gel Column Chromatography (CC)

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of petroleum ether-acetone (from 1:0 to 0:1, v/v).

-

Fractions: Ten fractions (Fr. 1-10) were collected based on TLC analysis.

-

-

Step 2: Further Separation of Fractions

-

Fraction 5 (Fr. 5) was subjected to silica gel CC with a petroleum ether-acetone gradient (8:1 to 2:1) to yield sub-fractions. Sub-fraction 5.2 was further purified by recrystallization from petroleum ether-acetone to afford compound 5 (17.5 mg).

-

Fraction 6 (Fr. 6) was chromatographed on a silica gel column with a chloroform-acetone gradient (1:0 to 10:1) to yield five sub-fractions (Fr. 6.1-6.5).

-

Fraction 6.2 was subjected to Sephadex LH-20 CC (eluted with chloroform-methanol, 1:1) and further purified by preparative TLC (developing solvent: chloroform-methanol, 20:1) to yield compound 1 (4.2 mg) and the target compound 2 (ent-17-Hydroxykaura-9(11),15-dien-19-oic acid) (3.5 mg).

-

-

Fraction 8 (Fr. 8) was subjected to silica gel CC with a chloroform-methanol gradient (50:1 to 5:1) to obtain six sub-fractions (Fr. 8.1-8.6).

-

Fraction 8.3 was further purified by Sephadex LH-20 CC (eluting with methanol) and preparative TLC (developing solvent: chloroform-methanol, 15:1) to yield compounds 3 (4 mg), 4 (4 mg), 12 (48 mg), and 13 (8 mg).

-

-

Mandatory Visualization

Application Notes and Protocols for the NMR Analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring ent-kaurane diterpenoid isolated from the plant Wedelia trilobata.[1][2][3] Compounds of this class have garnered significant scientific interest due to their diverse biological activities, including potential cytotoxic and anti-inflammatory effects.[3] Accurate structural elucidation is paramount for understanding its biological function and for any potential therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of natural products.

This document provides a detailed guide to the NMR analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, including summarized ¹H and ¹³C NMR data, comprehensive experimental protocols for NMR data acquisition, and visual aids to understand the analytical workflow and key structural correlations.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, as reported in the literature.[2][4] The data was acquired in deuterated chloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Table 1: ¹³C NMR Data of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid (100 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δc) in ppm |

| 1 | 40.8 |

| 2 | 19.2 |

| 3 | 37.9 |

| 4 | 43.8 |

| 5 | 56.9 |

| 6 | 21.8 |

| 7 | 37.9 |

| 8 | 45.9 |

| 9 | 157.2 |

| 10 | 38.1 |

| 11 | 113.5 |

| 12 | 31.8 |

| 13 | 38.8 |

| 14 | 28.5 |

| 15 | 148.9 |

| 16 | 109.8 |

| 17 | 65.2 |

| 18 | 28.9 |

| 19 | 182.1 |

| 20 | 17.8 |

Table 2: ¹H NMR Data of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid (400 MHz, CDCl₃)

| Proton(s) | Chemical Shift (δH) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-11 | 5.38 | dd | 10.8, 5.2 |

| H-16a | 4.98 | s | |

| H-16b | 4.82 | s | |

| H-17 | 4.20 | s | |

| H-5 | 2.62 | br d | 11.2 |

| H-13 | 2.55 | m | |

| H-14α | 2.25 | m | |

| H-14β | 1.85 | m | |

| H-12α | 2.10 | m | |

| H-12β | 1.75 | m | |

| H-7α | 1.95 | m | |

| H-7β | 1.60 | m | |

| H-6α | 1.80 | m | |

| H-6β | 1.50 | m | |

| H-1α | 1.70 | m | |

| H-1β | 1.40 | m | |

| H-2α | 1.65 | m | |

| H-2β | 1.55 | m | |

| H-3α | 1.45 | m | |

| H-3β | 1.15 | m | |

| H-18 | 1.25 | s | |

| H-20 | 0.95 | s |

Experimental Protocols

The following protocols are generalized procedures for the NMR analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and may require optimization based on the available instrumentation and sample purity.

Sample Preparation

-

Sample Purity: Ensure the sample of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents like methanol-d₄ (CD₃OD), acetone-d₆, or pyridine-d₅ can also be used if solubility is an issue or to resolve overlapping signals.

-

Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation:

-

¹H NMR (Proton): To determine the number and type of protons and their coupling patterns.

-

¹³C NMR (Carbon): To determine the number and type of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which is crucial for establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

Typical Acquisition Parameters:

-

¹H NMR:

-

Spectral Width: 12-16 ppm

-

Pulse Angle: 30-45°

-

Relaxation Delay: 1-2 s

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Spectral Width: 200-220 ppm

-

Pulse Angle: 45°

-

Relaxation Delay: 2 s

-

Number of Scans: 1024 or more (depending on concentration)

-

-

2D NMR (COSY, HSQC, HMBC, NOESY): Use standard manufacturer-provided pulse programs and optimize parameters such as spectral widths, number of increments in the indirect dimension, and number of scans per increment to achieve adequate signal-to-noise and resolution.

Mandatory Visualizations

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, from sample preparation to final structure elucidation.

Key HMBC Correlations for Structural Elucidation

The following diagram illustrates some of the key Heteronuclear Multiple Bond Correlation (HMBC) interactions that are critical for confirming the carbon skeleton of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

References

Application Note: Mass Spectrometric Analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring tetracyclic diterpenoid belonging to the ent-kaurane class.[1] These compounds are of significant interest in pharmaceutical research due to their diverse biological activities.[2] Accurate and sensitive quantification of this and related molecules in complex matrices is crucial for pharmacology, toxicology, and drug development studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and efficient technique for the qualitative and quantitative analysis of ent-kaurane diterpenoids.

This application note provides a detailed protocol for the analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid using LC-MS/MS with electrospray ionization (ESI). The methodologies described are based on established techniques for structurally similar compounds, such as ent-kaurenoic acid.[3][4][5]

Results and Discussion

The molecular formula of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is C₂₀H₂₈O₃, corresponding to a molecular weight of 316.43 g/mol .[6] Due to the presence of a carboxylic acid group, the compound is readily ionized in negative ESI mode, forming the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 315.4.

The fragmentation of the ent-kaurane skeleton can be complex. While the related compound ent-kaurenoic acid is known to be highly resistant to fragmentation under Collision-Induced Dissociation (CID)[4][5], the additional hydroxyl group and double bonds in the target analyte may provide sites for characteristic neutral losses. Expected product ions could arise from the sequential loss of water (H₂O) from the C-17 hydroxyl group and carbon dioxide (CO₂) from the C-19 carboxylic acid group. Optimizing the collision energy is critical to achieve a stable and reproducible fragmentation pattern for quantitative analysis using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes the expected mass transitions for the analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in negative ionization mode. Collision energies (CE) are representative and require optimization for the specific instrument used.

| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Proposed Neutral Loss | Collision Energy (CE) [eV] (Starting Point) |

| ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | 315.4 | 297.4 | H₂O | 15 |

| ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | 315.4 | 271.4 | CO₂ | 25 |

| ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | 315.4 | 253.4 | H₂O + CO₂ | 35 |

Experimental Protocols

Sample Preparation (from Plant Material)

-

Homogenization: Weigh 100 mg of lyophilized and ground plant material into a 2 mL microcentrifuge tube.

-

Extraction: Add 1.5 mL of 80% methanol containing an appropriate internal standard (e.g., deuterated d2-ent-kaurenoic acid).[4]

-

Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.

-

Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes.

-

Collection: Transfer the supernatant to a clean tube.

-

Re-extraction: Repeat the extraction process (steps 2-4) on the remaining pellet and combine the supernatants.

-

Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 200 µL of 50% methanol.[3]

-

Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

LC-MS/MS Method

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3][7]

-

Liquid Chromatography Conditions:

-

Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[3]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.

Caption: Experimental workflow for LC-MS/MS analysis.

References

- 1. ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nutrafoods.eu [nutrafoods.eu]

cytotoxicity assay protocol for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Application Notes and Protocols

Topic: Cytotoxicity Assay Protocol for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring kaurane diterpenoid isolated from plants such as Wedelia trilobata.[1][2] Diterpenoids of the ent-kaurane class have attracted significant scientific interest due to their wide range of biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5] These properties make them promising candidates for investigation in the field of oncology drug discovery.

This document provides a detailed protocol for evaluating the in vitro cytotoxicity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] The assay principle relies on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases present in metabolically active cells.[6][8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Putative Signaling Pathway of Action

Based on studies of structurally related ent-kaurane diterpenoids, a potential mechanism of action for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid involves the induction of programmed cell death (apoptosis) through the intrinsic, or mitochondrial, pathway.[1][3] This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which then activates the initiator caspase-9. Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[9][10][11]

Caption: Putative intrinsic apoptosis signaling pathway.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the necessary steps to determine the cytotoxic effects of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid on a selected cancer cell line (e.g., HeLa, A549, or MDA-MB-231).

Materials and Reagents

-

Cell Line: Human cancer cell line of choice (e.g., HeLa).

-

Compound: ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

Equipment:

-

96-well flat-bottom sterile microplates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader (spectrophotometer).

-

Laminar flow hood.

-

Multichannel pipette.

-

Experimental Workflow Diagram

Caption: MTT assay experimental workflow.

Step-by-Step Procedure

-

Compound Preparation:

-

Prepare a 10 mM stock solution of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in DMSO.[1]

-

On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to obtain working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Important: Ensure the final concentration of DMSO in the wells does not exceed 0.5% to prevent solvent-induced toxicity.[1] Prepare a vehicle control using medium with the same final DMSO concentration.

-

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete medium.

-

Count the cells and adjust the density. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

-

Include wells for "medium only" (blank) and "cells + vehicle" (negative control).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Cell Treatment:

-

After 24 hours, carefully remove the medium.

-

Add 100 µL of the prepared compound working solutions (including vehicle control) to the respective wells in triplicate.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay Execution:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

-

Incubate the plate for an additional 4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the 4-hour incubation, add 100 µL of the Solubilization Solution (10% SDS in 0.01 M HCl) to each well.[13]

-